Clarithromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity Studies

- Understanding Mechanisms of Action: Research explores how clarithromycin inhibits bacterial growth. Studies investigate its ability to bind to the 50S ribosomal subunit, thereby preventing protein synthesis in bacteria .

- Evaluation Against Emerging Resistance: Scientists use clarithromycin to assess the emergence of antibiotic resistance in bacterial populations. This helps researchers develop strategies to combat multi-drug resistant bacteria .

- Combination Therapies: Clarithromycin is used in combination with other antibiotics to study synergistic effects against various bacterial pathogens. This research aims to develop more effective treatment regimens .

Anti-Microbial Properties Beyond Bacteria

Research investigates the potential of clarithromycin against other microbial pathogens:

- Mycobacterial Infections: Studies explore the effectiveness of clarithromycin against Mycobacterium species, including Mycobacterium avium complex (MAC) associated with lung infections .

- Parasitic Infections: Clarithromycin's activity against certain parasites like Toxoplasma gondii is being investigated, offering possibilities for treatment of parasitic diseases .

Investigational Applications

- Anti-inflammatory Properties: Clarithromycin exhibits anti-inflammatory effects beyond its direct antibacterial activity. Research explores its potential in managing inflammatory bowel disease and other chronic inflammatory conditions .

- Cancer Research: Studies investigate the potential anti-cancer properties of clarithromycin, including its ability to suppress tumor cell growth and induce apoptosis (programmed cell death) .

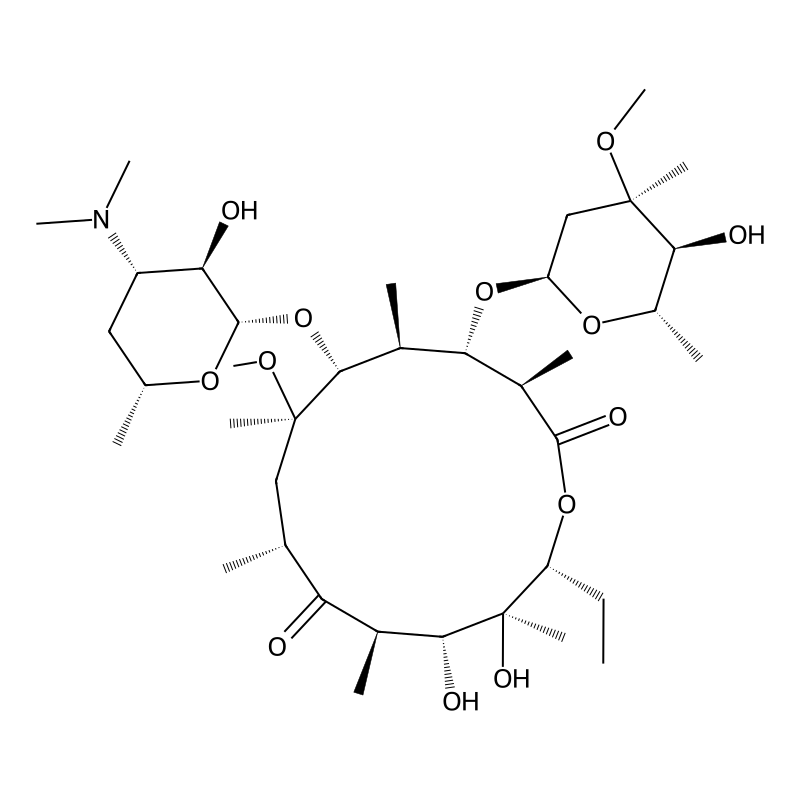

Clarithromycin is a semisynthetic macrolide antibiotic derived from erythromycin. It is primarily used to treat various bacterial infections, including those affecting the respiratory system, skin, and stomach ulcers caused by Helicobacter pylori infection. The compound has a chemical formula of C₃₈H₆₉NO₁₃ and an average molecular weight of approximately 747.95 g/mol . Clarithromycin works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit of bacteria, thereby blocking peptide translocation during protein assembly .

Clarithromycin acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing them. It achieves this by binding to the 50S ribosomal subunit of bacteria, which is essential for protein synthesis. This binding disrupts the formation of peptide bonds, preventing bacteria from producing vital proteins for growth and survival.

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Molecular Formula: C38H67NO13

- Molecular Weight: 733.99 g/mol

- Melting Point: 220-225 °C

- Solubility: Slightly soluble in water, freely soluble in methanol

- pKa: 8.8

Clarithromycin is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and abdominal pain. It can also interact with other medications, potentially causing serious side effects. It is crucial to consult a healthcare professional before taking clarithromycin to ensure its safety and avoid potential interactions.

Data on Toxicity:

- LD50 (rat): > 2000 mg/kg (LD50 is the dose required to kill 50% of a test population)

Hazards:

- Clarithromycin is not considered flammable or explosive.

- Prolonged use or misuse can contribute to antibiotic resistance.

Clarithromycin undergoes several metabolic transformations in the body. The primary metabolic pathway involves the cytochrome P450 3A4 enzyme, leading to the formation of both active and inactive metabolites. The major active metabolite is 14-(R)-hydroxyclarithromycin, which retains some antibacterial activity but is less potent against certain pathogens compared to its parent compound . Clarithromycin's interaction with cytochrome P450 enzymes is significant as it can influence the metabolism of other drugs, leading to potential drug interactions .

Clarithromycin exhibits both bacteriostatic and bactericidal properties depending on the concentration and the type of organism involved. It primarily targets Gram-positive bacteria and some Gram-negative organisms, including Mycobacterium avium complex. In addition to its antibiotic effects, clarithromycin has been noted for its immunomodulatory properties and may act as a negative allosteric modulator of the GABA A receptor, potentially influencing wakefulness in certain conditions .

The synthesis of clarithromycin typically involves modifying erythromycin through methylation at the 6-O position. This alteration enhances its stability against gastric acid and improves its bioavailability compared to erythromycin. The synthetic pathway often includes steps such as selective protection and deprotection of functional groups, followed by purification processes like crystallization or chromatography to obtain the final product in a pure form .

Clarithromycin is primarily used in clinical settings for:

- Treating respiratory infections such as pneumonia and bronchitis.

- Managing skin infections.

- Eradicating Helicobacter pylori in combination therapies for peptic ulcers.

- Preventing disseminated Mycobacterium avium complex infections in immunocompromised patients .

Due to its ability to penetrate tissues effectively, clarithromycin is particularly useful in treating infections located in areas difficult to reach with other antibiotics.

Clarithromycin is known for its significant interactions with various medications due to its inhibition of cytochrome P450 3A4. Some notable interactions include:

- Colchicine: Co-administration can lead to fatal toxicity due to impaired metabolism .

- Statins: The metabolism of lovastatin and simvastatin can be inhibited, increasing the risk of statin-related side effects .

- Benzodiazepines: Clarithromycin may increase levels of these drugs, enhancing their effects and side effects .

These interactions necessitate careful monitoring and potential dosage adjustments when clarithromycin is prescribed alongside other medications.

Clarithromycin belongs to the macrolide class of antibiotics, which includes several other compounds that share similar mechanisms but differ in their chemical structures and pharmacokinetic properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Erythromycin | C₃₆H₆₈N₄O₁₂ | Less acid-stable; broader spectrum |

| Azithromycin | C₃₅H₃₃N₂O₁₂ | Longer half-life; fewer drug interactions |

| Roxithromycin | C₃₅H₃₁N₃O₇ | Better tissue penetration; less potent |

| Telithromycin | C₄₂H₄₁N₅O₉S | More potent against resistant strains |

Uniqueness of Clarithromycin: Clarithromycin's enhanced acid stability allows for oral administration without protective formulations against gastric degradation, making it more user-friendly compared to erythromycin. Additionally, its significant activity against Mycobacterium avium complex sets it apart from other macrolides.

Clarithromycin possesses the molecular formula C₃₈H₆₉NO₁₃ [1] [2] [3] [4]. The molecular weight has been consistently reported across multiple authoritative sources as 747.95 g/mol [3] [4] [5] [6]. Some sources report slight variations in precision, with values of 747.964 g·mol⁻¹ [2] and 747.9534 g/mol [5] [7]. The exact mass has been determined to be 747.4769 g/mol [4].

The Chemical Abstracts Service number for clarithromycin is 81103-11-9 [1] [3] [4], which serves as its unique chemical identifier in chemical databases and regulatory systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₆₉NO₁₃ [1] [2] [3] [4] |

| Molecular Weight | 747.95 g/mol [3] [4] [5] [6] |

| Exact Mass | 747.4769 g/mol [4] |

| CAS Number | 81103-11-9 [1] [3] [4] |

IUPAC Nomenclature

The complete IUPAC nomenclature for clarithromycin is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [1]. This systematic name provides complete stereochemical information for all chiral centers and describes the complex molecular architecture.

Clarithromycin is chemically designated as 6-O-methylerythromycin [2] [5] [6], indicating its derivation from erythromycin through methylation of the hydroxyl group at position 6 [8] [9]. This modification distinguishes clarithromycin from its parent compound and is fundamental to its improved pharmacological properties.

Stereochemical Configuration

Clarithromycin contains a total of 18 defined stereocenters [7] [10] [11], making it a highly complex stereochemically defined molecule. The stereochemistry is specified as absolute [7] [10] [11], meaning the three-dimensional arrangement of atoms around each chiral center has been definitively established.

The comprehensive stereochemical configuration includes multiple chiral centers distributed throughout the molecule:

- The 14-membered lactone ring contains several stereogenic centers

- Each of the two sugar moieties contributes additional chiral centers

- All stereocenters maintain specific R or S configurations as indicated in the IUPAC name

Research using vibrational circular dichroism has demonstrated that clarithromycin exhibits distinctive stereochemical properties that differentiate it from related macrolides [12]. Studies have shown that the relative configurations of stereogenic centers C-2 to C-5, C-10, and C-11 can be determined through nuclear magnetic resonance analysis of coupling constants, while centers C-6, C-8, C-12, and C-13 require more sophisticated analytical approaches [12].

| Stereochemical Feature | Value |

|---|---|

| Total Stereocenters | 18 [7] [10] [11] |

| Stereochemistry Type | Absolute [7] [10] [11] |

| E/Z Centers | 0 [7] [10] [11] |

| Optical Activity | Unspecified [7] [10] [11] |

Structural Features and Functional Groups

Clarithromycin belongs to the macrolide antibiotic class and exhibits the characteristic structural features of 14-membered ring macrolides [4] [13] [14] [15]. The molecule consists of three primary structural components: a large macrocyclic lactone ring, two attached sugar moieties, and multiple functional groups that contribute to its biological activity.

Macrocyclic Lactone Ring

The core structure features a 14-membered lactone ring (oxacyclotetradecane) [15] [16] [17] [18]. This lactone ring represents a cyclic ester formed through intramolecular esterification [19]. The 14-membered ring structure is characteristic of clarithromycin and erythromycin, distinguishing them from 15-membered (azithromycin) and 16-membered macrolides [20] [16] [18].

The lactone ring contains multiple substituents including:

- Six methyl groups positioned at carbons 2, 4, 6, 8, 10, and 12 [21]

- Two ketone groups at positions 9 and 1 [21]

- Multiple hydroxyl groups at positions 6, 11, 12, and 13 [21]

- One ethyl group at position 13 [21]

- A methoxy group at position 7 [17] [22]

Sugar Moieties

Clarithromycin contains two glycosidically linked deoxy sugar units [23] [24]:

- L-Cladinose: A neutral sugar attached to the lactone ring [16] [23] [24]

- D-Desosamine: An amino sugar containing a dimethylamino group [16] [21] [23] [24]

The desosamine sugar specifically contains:

- A hydroxyl group at the second position

- A dimethylamino group at the third position

- A methyl group at the fifth position [21]

Key Functional Groups

The molecule incorporates several important functional groups:

- Methoxy Groups: Including the characteristic 6-O-methyl group that distinguishes clarithromycin from erythromycin [17] [22] [8] [9]

- Hydroxyl Groups: Multiple hydroxyl groups throughout the structure contributing to hydrogen bonding capabilities

- Ketone Groups: Two ketone functionalities within the lactone ring [14] [21]

- Dimethylamino Group: Located on the desosamine sugar, contributing to the basic character of the molecule [21] [24]

- Ester Linkage: The lactone functionality that defines the macrocyclic structure [19]

Structural Modifications from Erythromycin

The primary structural difference between clarithromycin and erythromycin lies in the methylation of the hydroxyl group at position 6 of the macrolactone ring [8] [9]. This 6-O-methylation significantly enhances acid stability compared to erythromycin, which is prone to acid-catalyzed degradation [9]. This modification prevents the intramolecular cyclization reactions that lead to erythromycin inactivation under acidic conditions.

Clarithromycin exhibits distinctive spectroscopic properties across multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic carbon-13 resonances, with solid-state cross polarization and magic angle spinning studies demonstrating variable chemical shifts depending on the polymorphic form [4]. Two distinct polymorphic forms have been identified through ¹³C nuclear magnetic resonance spectroscopy, with Form I exhibiting a characteristic carbonyl carbon resonance at 175.2 parts per million and Form II showing this peak at 176.2 parts per million [5] [6]. These polymorphic differences provide crucial fingerprint identification capabilities for quality control applications.

Ultraviolet spectroscopy analysis demonstrates that clarithromycin exhibits maximum absorbance at 211 nanometers under standard aqueous conditions [7] [8] [9]. However, the compound shows relatively weak ultraviolet absorbance due to the lack of suitable chromophores, necessitating specialized analytical approaches for low-concentration measurements [10] [11]. Under acidic conditions, clarithromycin displays shifted absorption maxima, with measurements at pH 1.2 and pH 3.4 both showing maximum absorbance at 353 nanometers [12] [13]. This pH-dependent spectroscopic behavior reflects the protonation state changes of the amine functional group.

Infrared spectroscopy provides detailed molecular fingerprint information with characteristic peaks at 2971.20 wavenumbers for carbon-hydrogen stretching vibrations, 1689.45 wavenumbers for carbonyl stretching, and multiple peaks at 1108.64 and 1154.94 wavenumbers corresponding to ether functional groups and carbon-oxygen stretching [14]. The carbon-nitrogen stretching vibration appears at 1154.94 wavenumbers, with methylene rocking vibrations observed at 738.03 wavenumbers [14].

Mass spectrometry analysis shows characteristic molecular ion peaks with the protonated molecular ion appearing at mass-to-charge ratio 748.5, sodium adduct at 770.5, and potassium adduct at 786.4 [15] [16] [17] [18] [19]. The predominant fragmentation product ion occurs at mass-to-charge ratio 158.2, which serves as a diagnostic fragment for analytical identification and quantification procedures [16] [17] [19].

Solubility Parameters

Temperature-Dependent Solubility

Clarithromycin demonstrates temperature-dependent solubility characteristics, with water solubility at 20°C measured at 99.48 milligrams per liter [2] [3]. Interestingly, the compound exhibits inverse temperature solubility behavior in water, with solubility decreasing as temperature increases [20]. This unusual thermodynamic behavior contrasts with typical pharmaceutical compounds and has significant implications for formulation development and stability studies.

The solubility hierarchy in organic solvents follows the order: acetone (freely soluble) > ethanol (slightly soluble) > methanol (slightly soluble) > water (practically insoluble) [21] [7]. Clarithromycin is also soluble in chloroform and dimethyl sulfoxide, with the latter showing solubility of approximately 1 milligram per milliliter [22] [23]. For aqueous buffer systems, optimal solubility can be achieved using ethanol-phosphate buffered saline mixtures (1:1 ratio at pH 7.2), yielding approximately 0.5 milligrams per milliliter [22].

pH-Dependent Solubility

The solubility of clarithromycin exhibits strong pH dependence due to the presence of a basic dimethylamino group with a pKa value of 8.76-8.99 [2] [3] [20]. Under acidic conditions (pH 1.2), the compound shows enhanced solubility compared to neutral pH conditions due to protonation of the amine group [24] [20] [7]. The solubility decreases progressively as pH increases, with the poorest solubility observed at physiological pH 7.4 [20] [25]. Above pH 9.0, solubility remains relatively constant, reflecting the complete deprotonation of the amine functional group [20].

This pH-dependent solubility profile creates complex dissolution and stability challenges under gastrointestinal conditions. While acidic gastric conditions favor dissolution, the improved solubility is counterbalanced by increased susceptibility to acid-catalyzed degradation [24] [26]. At neutral intestinal pH, reduced solubility may limit bioavailability, necessitating specialized formulation approaches to optimize therapeutic efficacy [27].

Partition Coefficient

Clarithromycin exhibits moderate lipophilicity with experimental log P values of 1.170 determined through octanol-water partitioning studies [7] [9]. Computational prediction methods show excellent correlation with experimental data, with ACDlogP demonstrating the highest correlation coefficient (R² = 0.928), followed by MolLogP (R² = 0.921) and ALOGPS (R² = 0.907) [28] [29]. These strong correlations validate the reliability of computational approaches for predicting partition behavior.

The log P value varies significantly with ionization state and pH conditions. For the non-ionized form, the partition coefficient reaches 3.24, indicating substantially higher lipophilicity when the amine group is deprotonated [30]. At physiological pH 7.4, the effective log P decreases to 1.7 due to partial ionization of the molecule [31]. Environmental studies have reported log P values ranging from 2.69 to 3.16, reflecting variations in experimental conditions and methodologies [31] [32].

The partition coefficient behavior directly influences the compound's pharmacokinetic properties, including membrane permeation, tissue distribution, and bioavailability. The moderate lipophilicity contributes to favorable absorption characteristics while maintaining sufficient aqueous solubility for pharmaceutical formulation applications.

Melting Point and Thermal Properties

Differential scanning calorimetry analysis reveals clarithromycin melting points ranging from 220°C to 229°C, with the most precise measurement at 228.84°C [14] [33]. Capillary melting point determination shows values around 222.6°C [7], while literature values consistently report ranges of 217-220°C [2] [3]. These variations reflect differences in analytical methodology, sample purity, and polymorphic forms.

Thermal analysis demonstrates that clarithromycin forms eutectic mixtures with other pharmaceutical compounds, notably metronidazole, with a eutectic melting temperature of 155.2 ± 0.5°C [34] [35]. This eutectic behavior has implications for combination drug formulations and thermal processing conditions.

The compound exhibits thermal decomposition behavior that varies with environmental conditions, including pH, oxygen exposure, and heating rate [24] [36]. Under acidic conditions, thermal stability decreases due to acid-catalyzed degradation pathways. Storage recommendations specify -20°C to maintain long-term stability and prevent degradation [2] [3].

Thermal stability studies indicate that clarithromycin remains stable below its decomposition temperature under inert atmospheric conditions [37]. However, prolonged exposure to elevated temperatures, particularly in the presence of moisture or acidic conditions, can lead to significant degradation and loss of biological activity.

Collision Cross Section Measurements

Ion mobility spectrometry-mass spectrometry analysis provides collision cross section values that serve as structural descriptors for clarithromycin identification and characterization. The protonated molecular ion [M+H]⁺ exhibits collision cross section values ranging from 264.98 to 271.25 square angstroms, with calibrated measurements using polyalanine and drug standards yielding 264.98 square angstroms [15].

Sodium adduct ions [M+Na]⁺ demonstrate collision cross section values between 265.91 and 270.84 square angstroms, with the calibrated value at 265.91 square angstroms [15]. Potassium adduct ions [M+K]⁺ show a collision cross section of 268.9 square angstroms [15]. These experimental measurements provide high-confidence structural identification parameters for analytical applications.

Computational predictions extend the collision cross section database to include additional adduct types, with ammonium adducts [M+NH₄]⁺ predicted at 262.1-266.6 square angstroms, deprotonated ions [M-H]⁻ at 263.0 square angstroms, and formate adducts [M+HCOO]⁻ at 268.0 square angstroms [38] [18]. These values demonstrate the correlation between molecular structure, mass, and three-dimensional shape characteristics.

The collision cross section measurements provide an additional analytical dimension for compound identification, complementing retention time and mass spectral data in comprehensive analytical workflows. The precision and reproducibility of these measurements support their implementation in routine pharmaceutical analysis and quality control procedures [39] [40].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.16 (LogP)

log Kow = 3.16

1.7

Decomposition

Appearance

Melting Point

217 - 220 °C

Storage

UNII

GHS Hazard Statements

H302 (99.52%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of Helicobacter spp. infections

Livertox Summary

Drug Classes

Therapeutic Uses

Oral clarithromycin is used in combination with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori infection and duodenal ulcer disease. Clarithromycin also is used orally in combination with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. Clarithromycin also has been used orally in other multiple-drug regimens (with or without amoxicillin, lansoproprazole, omeprazole, or ranitidine bismuth citrate) for the treatment of H. pylori infection associated with peptic ulcer disease. /Included in US product labeling/

Clarithromycin is used orally for the treatment of pharyngitis and tonsillitis, mild to moderate respiratory tract infections (acute bacterial exacerbation of chronic bronchitis, acute maxillary sinusitis, community-acquired pneumonia), uncomplicated skin and skin structure infections, and acute otitis media caused by susceptible organisms. Clarithromycin also is used orally in the treatment of disseminated infections caused by Mycobacterium avium complex (MAC) in patients with advanced human immunodeficiency virus (HIV) infection and for prevention of disseminated MAC infection (both primary and secondary prophylaxis) in HIV-infected individuals. /Included in US product labeling/

Clarithromycin (conventional tablets) is used in conjunction with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori (formerly Campylobacter pylori or C. pyloridis) infection in patients with duodenal ulcer disease (active or up to 1-year history of duodenal ulcer). Clarithromycin also is used in conjunction with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Clarithromycin (17 total), please visit the HSDB record page.

Pharmacology

Clarithromycin is a semisynthetic 14-membered ring macrolide antibiotic. Clarithromycin binds to the 50S ribosomal subunit and inhibits RNA-dependent protein synthesis in susceptible organisms. Clarithromycin has been shown to eradicate gastric MALT (mucosa-associated lymphoid tissue) lymphomas, presumably due to the eradication of tumorigenic Helicobacter pylori infection. This agent also acts as a biological response modulator, possibly inhibiting angiogenesis and tumor growth through alterations in growth factor expression. (NCI04)

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA09 - Clarithromycin

Mechanism of Action

Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.

Vapor Pressure

Pictograms

Irritant

Other CAS

81103-11-9

Absorption Distribution and Excretion

After a 250 mg tablet every 12 hours, approximately 20% of the dose is excreted in the urine as clarithromycin, while after a 500 mg tablet every 12 hours, the urinary excretion of clarithromycin is somewhat greater, approximately 30%.

Limited data are available on the distribution of clarithromycin in humans. Clarithromycin and 14-hydroxyclarithromycin appear to be distributed into most body tissues and fluids. Because of high intracellular concentrations of the drug, tissue concentrations are higher than serum concentrations. High concentrations of clarithromycin were present in tissue samples obtained from patients undergoing surgery. In patients who received 250-500 mg of clarithromycin orally every 12 hours for 3 days prior to surgery, peak clarithromycin concentrations in lung, tonsils, and nasal mucosa reportedly were attained 4 hours after administration and averaged 13.5-17.5, 5.3-6.5, and 5.9-8.3 mg/ kg, respectively; however, it has been suggested that these data may represent an overestimate of clarithromycin tissue concentrations because of the microbiologic assay's inability to distinguish between parent drug and its active metabolite. In children receiving clarithromycin suspension for otitis media at a dosage of 7.5 mg/kg every 12 hours for 5 doses, peak clarithromycin and 14- hydroxyclarithromycin concentrations in middle ear fluid were 2.5 and 1.3 ug/ mL, respectively; concomitant serum concentrations were 1.7 and 0.8 ug/mL, respectively. Results of studies in animals given radiolabeled clarithromycin or erythromycin indicate higher and more prolonged activity of clarithromycin in various body tissues, particularly the lung

Clarithromycin is absorbed rapidly from the GI tract after oral administration; GI absorption of the drug exceeds that of erythromycin.

Clarithromycin is eliminated by both renal and nonrenal mechanisms.

Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. With oral administration of 250 or 500 mg of clarithromycin as tablets every 12 hours, approximately 20 or 30% of the respective dose is excreted unchanged in urine within 12 hours. After an oral clarithromycin dosage of 250 mg every 12 hours as the suspension, approximately 40% of the administered dose is excreted unchanged in urine. The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

For more Absorption, Distribution and Excretion (Complete) data for Clarithromycin (6 total), please visit the HSDB record page.

Metabolism Metabolites

The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

Clarithromycin is extensively metabolized in the liver, principally by oxidative N- demethylation and hydroxylation at the 14 position; hydrolytic cleavage of the cladinose sugar moiety also occurs in the stomach to a minor extent. Although at least 7 metabolites of clarithromycin have been identified, 14-hydroxyclarithromycin is the principal metabolite in serum and the only one with substantial antibacterial activity. While both the R- and S-epimers of 14-hydroxyclarithromycin are formed in vivo, the R-epimer is present in greater amounts and has the greatest antimicrobial activity. Metabolism of clarithromycin appears to be saturable since the amount of 14-hydroxyclarithromycin after an 800-mg dose of the parent drug is only marginally greater than that after a 250-mg dose.

Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. ... The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

Wikipedia

Lamotrigine

Drug Warnings

/The investigators/ treated 13 elderly patients with chronic mycobacterial lung disease with clarithromycin using 1000 mg b.i.d. as monotherapy. Patients had a mean age of 70 years, and 12 of 13 had creatinine clearances of 31-71 ml/min. Adverse events were seen in 100% of patients, with the most common being bitter taste (92%), nausea (92%), vomiting (54%) and central nervous system symptoms (54%). Elevated liver enzymes developed in five (38%) of 13 patients at weeks 1-6 of therapy. Mean serum levels of clarithromycin plus its 14-OH metabolite were 12.9 +/- 3.6 micrograms/ml (SD). There were 11 patients (85%) who discontinued the high dose within 3 months because of side effects. Serum drug levels of clarithromycin plus its 14-OH metabolite consistently exceeded 12 micrograms/ml in six of six patients who discontinued drug (10 of 10 values) compared with neither of two patients who tolerated the high dose (0 of 6 values). A dose reduction to 500 mg b.i.d. was well tolerated (nine of 10 patients). Future trials with clarithromycin in this population should use lower doses with attention to body mass and renal function to minimize side effects.

Corneal opacities have occurred in animals at clarithromycin dosages 8- 12 times the maximum recommended human dosage (on a mg/m2 basis).

Other adverse effects reported with combined clarithromycin-omeprazole therapy that differed from those reported with omeprazole alone included rhinitis (2% of patients), pharyngitis (1% of patients), and flu syndrome (1% of patients).

For more Drug Warnings (Complete) data for Clarithromycin (22 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of single 250-mg or 1.2-g doses of clarithromycin conventional tablets in healthy men, the elimination half-life averaged 4 or 11 hours, respectively. During multiple dosing every 12 hours, the elimination half-life of clarithromycin reportedly increased from 3-4 hours following a 250-mg dose (conventional tablets) every 12 hours to 5-7 hours following a 500-mg dose every 8-12 hours; the half-life of 14-hydroxyclarithromycin increased from 5-6 hours with a 250-mg dose to 7-9 hours with a 500-mg dose. When clarithromycin is administered as the oral suspension, the elimination half-life of the drug and of its 14-hydroxy metabolite appear to be similar to those observed at steady-state following administration of equivalent doses of clarithromycin as tablets.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Macrolides, lincosamines and streptogramins -> Macrolides -> Antibiotics

Pharmaceuticals

Methods of Manufacturing

Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Clarithromycin; matrix: gastric juice; procedure: high performance liquid chromatography with ultraviolet detection at 210 nm; limit of detection: 400 ng/mL (water), 780 ng/mL (gastric juice)

Analyte: Clarithromycin; matrix: blood, urine; procedure: high performance liquid chromatography

Analyte: Clarithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 30ng/mL

For more Analytic Laboratory Methods (Complete) data for Clarithromycin (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Clarithromycin granules for oral suspension should be stored in well-closed containers at 15-30 °C. Following reconstitution as directed, oral suspensions of clarithromycin should be stored at 15-30 °C in well-closed containers; the reconstituted suspension should not be refrigerated.

Commercially available clarithromycin 250-mg conventional tablets should be stored in well-closed containers at 15-30 °C and should be protected from light.1 Clarithromycin 500-mg conventional tablets should be stored in well- closed containers at controlled room temperature between 20-25 det C. Clarithromycin extended-release tablets should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Concomitant administration of clarithromycin and cisapride is contraindicated. Coadministration of clarithromycin and/or erythromycin with cisapride has been associated with QT prolongation and serious cardiac arrhythmias (ventricular tachycardia, ventricular fibrillation, torsades de pointes); fatalities have been reported. In 2 patients with chronic renal failure who were receiving cisapride (10 mg 3-4 times daily), QT prolongation and/or torsades de pointes occurred within several days after initiating therapy with clarithromycin (500 mg twice daily). Elevated serum cisapride concentrations observed in one patient decreased following discontinuance of clarithromycin.

Clarithromycin should be used with caution in patients receiving carbamazepine; if such concomitant therapy is used, a reduction in carbamazepine dosage and/or monitoring of plasma carbamazepine concentrations is advised. Limited data in healthy men indicate that clarithromycin may increase area under the serum concentration-time curve (AUC) for carbamazepine and decrease peak serum concentration and AUC for carbamazepine 10,11-epoxide (CBZ-E).2 51 In addition, increased plasma concentrations of carbamazepine (but not CBZ-E) and, in some patients, manifestations of carbamazepine toxicity (i.e., drowsiness, dizziness, ataxia) occurred within 3-5 days after initiation of clarithromycin therapy (200 mg twice daily) in several patients receiving carbamazepine (600 mg/day) with or without other drugs; plasma carbamazepine concentrations decreased and toxic manifestations subsided within several days following carbamazepine discontinuation.

The manufacturer of eszopiclone states that eszopiclone dosage should be reduced if the drug is used concomitantly with a potent CYP3A4 inhibitor, including clarithromycin. In such situations, the initial eszopiclone dosage should not exceed 1 mg but may be increased to 2 mg if clinically indicated.457

For more Interactions (Complete) data for Clarithromycin (36 total), please visit the HSDB record page.

Dates

2: Gisbert JP, McNicholl AG. Optimization strategies aimed to increase the efficacy of H. pylori eradication therapies. Helicobacter. 2017 May 2. doi: 10.1111/hel.12392. [Epub ahead of print] Review. PubMed PMID: 28464347.

3: Jung YS, Park CH, Park JH, Nam E, Lee HL. Efficacy of Helicobacter pylori eradication therapies in Korea: A systematic review and network meta-analysis. Helicobacter. 2017 Apr 19. doi: 10.1111/hel.12389. [Epub ahead of print] Review. PubMed PMID: 28425141.

4: Abad VC, Guilleminault C. New developments in the management of narcolepsy. Nat Sci Sleep. 2017 Mar 3;9:39-57. doi: 10.2147/NSS.S103467. eCollection 2017. Review. PubMed PMID: 28424564; PubMed Central PMCID: PMC5344488.

5: Wong AY, Chan EW, Anand S, Worsley AJ, Wong IC. Managing Cardiovascular Risk of Macrolides: Systematic Review and Meta-Analysis. Drug Saf. 2017 Apr 10. doi: 10.1007/s40264-017-0533-2. [Epub ahead of print] Review. PubMed PMID: 28397186.

6: Hu Y, Zhu Y, Lu NH. Primary Antibiotic Resistance of Helicobacter pylori in China. Dig Dis Sci. 2017 May;62(5):1146-1154. doi: 10.1007/s10620-017-4536-8. Epub 2017 Mar 17. Review. PubMed PMID: 28315035.

7: Zareifopoulos N, Panayiotakopoulos G. Neuropsychiatric Effects of Antimicrobial Agents. Clin Drug Investig. 2017 May;37(5):423-437. doi: 10.1007/s40261-017-0498-z. Review. PubMed PMID: 28197902.

8: Giguère S. Treatment of Infections Caused by Rhodococcus equi. Vet Clin North Am Equine Pract. 2017 Apr;33(1):67-85. doi: 10.1016/j.cveq.2016.11.002. Epub 2017 Feb 1. Review. PubMed PMID: 28161038.

9: Talebi Bezmin Abadi A. Helicobacter pylori treatment: New perspectives using current experience. J Glob Antimicrob Resist. 2017 Mar;8:123-130. doi: 10.1016/j.jgar.2016.11.008. Epub 2017 Jan 25. Review. PubMed PMID: 28131855.

10: Lee JY, Park KS. Optimal First-Line Treatment for Helicobacter pylori Infection: Recent Strategies. Gastroenterol Res Pract. 2016;2016:9086581. doi: 10.1155/2016/9086581. Epub 2016 Dec 13. Review. PubMed PMID: 28070184; PubMed Central PMCID: PMC5187483.

11: Nenoff P, Manos A, Ehrhard I, Krüger C, Paasch U, Helmbold P, Handrick W. [Non-viral sexually transmitted infections - Epidemiology, clinical manifestations, diagnostics and therapy : Part 2: Chlamydia and mycoplasma]. Hautarzt. 2017 Jan;68(1):50-58. doi: 10.1007/s00105-016-3906-z. Review. German. PubMed PMID: 27981387.

12: Vardakas KZ, Trigkidis KK, Falagas ME. Fluoroquinolones or macrolides in combination with β-lactams in adult patients hospitalized with community acquired pneumonia: a systematic review and meta-analysis. Clin Microbiol Infect. 2017 Apr;23(4):234-241. doi: 10.1016/j.cmi.2016.12.002. Epub 2016 Dec 10. Review. PubMed PMID: 27965070.

13: Zhanel GG, Hartel E, Adam H, Zelenitsky S, Zhanel MA, Golden A, Schweizer F, Gorityala B, Lagacé-Wiens PR, Walkty AJ, Gin AS, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia. Drugs. 2016 Dec;76(18):1737-1757. Review. PubMed PMID: 27909995.

14: Abokwidir M, Feldman SR. Rosacea Management. Skin Appendage Disord. 2016 Sep;2(1-2):26-34. Epub 2016 May 18. Review. PubMed PMID: 27843919; PubMed Central PMCID: PMC5096126.

15: Kafshdooz T, Akbarzadeh A, Majdi Seghinsara A, Pourhassan M, Nasrabadi HT, Milani M. Role of Probiotics in Managing of Helicobacter Pylori Infection: A Review. Drug Res (Stuttg). 2017 Feb;67(2):88-93. doi: 10.1055/s-0042-116441. Epub 2016 Nov 7. Review. PubMed PMID: 27824431.

16: Murad HA. Does Helicobacter pylori eradication therapy trigger or protect against Crohn's disease? Acta Gastroenterol Belg. 2016 Jul-Sep;79(3):349-354. Review. PubMed PMID: 27821031.

17: Pellicano R, Ribaldone DG, Fagoonee S, Astegiano M, Saracco GM, Mégraud F. A 2016 panorama of Helicobacter pylori infection: key messages for clinicians. Panminerva Med. 2016 Dec;58(4):304-317. Review. PubMed PMID: 27716738.

18: Vianna JS, Ramis IB, Ramos DF, VON Groll A, Silva PE. DRUG RESISTANCE IN HELICOBACTER PYLORI. Arq Gastroenterol. 2016 Oct-Dec;53(4):215-223. doi: 10.1590/S0004-28032016000400002. Review. PubMed PMID: 27706449.

19: Xin Y, Manson J, Govan L, Harbour R, Bennison J, Watson E, Wu O. Pharmacological regimens for eradication of Helicobacter pylori: an overview of systematic reviews and network meta-analysis. BMC Gastroenterol. 2016 Jul 26;16(1):80. doi: 10.1186/s12876-016-0491-7. Review. PubMed PMID: 27460211; PubMed Central PMCID: PMC4962503.

20: Pereyre S, Goret J, Bébéar C. Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment. Front Microbiol. 2016 Jun 22;7:974. doi: 10.3389/fmicb.2016.00974. eCollection 2016. Review. PubMed PMID: 27446015; PubMed Central PMCID: PMC4916212.